(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone
CAS No.:
Cat. No.: VC16179247
Molecular Formula: C16H11Br2N3O
Molecular Weight: 421.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Br2N3O |
|---|---|
| Molecular Weight | 421.09 g/mol |
| IUPAC Name | [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C16H11Br2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
| Standard InChI Key | ZYSFUECQSKMFRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name is 5-amino-1-(4-bromophenyl)pyrazol-4-ylmethanone, with a molecular formula of C₁₆H₁₁Br₂N₃O and a molecular weight of 422.08 g/mol . The structure comprises a central pyrazole ring substituted with an amino group at position 5, a 4-bromophenyl group at position 1, and a 4-bromobenzoyl group at position 4 (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁Br₂N₃O |
| Molecular Weight | 422.08 g/mol |
| SMILES | Nc1c(cnn1-c2ccc(Br)cc2)C(=O)c3ccc(Br)cc3 |
| InChI Key | ZYSFUECQSKMFRA-UHFFFAOYSA |
Spectroscopic Characteristics
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NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the pyrazole ring protons (δ 6.5–7.8 ppm), aromatic protons from bromophenyl groups (δ 7.2–7.6 ppm), and the amino group (δ 5.2 ppm) .
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IR Spectroscopy: Key peaks include N-H stretching (3350 cm⁻¹), C=O (1680 cm⁻¹), and C-Br (560 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of the Pyrazole Core: Condensation of hydrazine derivatives with diketones.
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Bromination: Electrophilic aromatic bromination using Br₂/FeBr₃.
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Acylation: Introduction of the 4-bromobenzoyl group via Friedel-Crafts acylation .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0–25°C | 78% |
| Acylation | 4-Bromobenzoyl chloride, AlCl₃ | 80°C | 65% |
Purification and Characterization
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) .
Applications in Pharmaceutical and Materials Research
Drug Discovery
The compound’s dual bromine atoms facilitate participation in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures common in kinase inhibitors . Preliminary studies suggest activity against tyrosine kinases involved in cancer progression.
Catalysis and Materials Science
As a ligand precursor, the amino-pyrazole moiety can coordinate transition metals (e.g., Pd, Cu), enhancing catalytic efficiency in C–N bond-forming reactions .
Future Research Directions
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Pharmacological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.
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Process Optimization: Improve acylation step yields using flow chemistry.
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Polymer Chemistry: Incorporate into conjugated polymers for organic electronics.
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